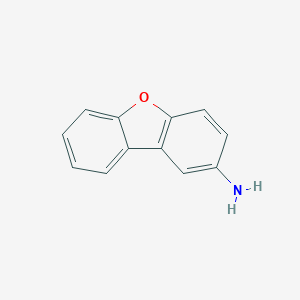

2-Dibenzofuranamine

描述

Overview of Dibenzofuran-based Compounds in Chemical Science

Dibenzofuran (B1670420) and its derivatives are a class of aromatic heterocyclic compounds characterized by a furan (B31954) ring fused to two benzene (B151609) rings. ontosight.aiwikipedia.org This core structure, known as the dibenzofuran scaffold, is a key component in a multitude of naturally occurring and synthetic molecules. ontosight.airesearchgate.netthesciencein.org In the realm of chemical science, dibenzofuran-based compounds are recognized for their thermal stability and are utilized as heat transfer agents. wikipedia.orgekb.eg

The versatility of the dibenzofuran ring system allows for various chemical modifications, leading to a diverse array of derivatives with a wide spectrum of properties and applications. ontosight.ai These compounds are subjects of study in medicinal chemistry, with research indicating that derivatives can exhibit a range of biological activities. solubilityofthings.comontosight.airesearchgate.netthesciencein.org Furthermore, the unique electronic and photophysical properties of certain dibenzofuran derivatives have made them valuable in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). ontosight.ai The study of dibenzofurans also extends to environmental science, where their presence and behavior in ecosystems are investigated. solubilityofthings.comekb.eg

Significance of 2-Dibenzofuranamine as a Research Subject

This compound (CAS RN: 3693-22-9) holds particular significance in academic and industrial research due to its role as a key intermediate in the synthesis of more complex molecules. lookchem.comcymitquimica.com The presence of the reactive amino group allows for a variety of chemical transformations, making it a valuable building block for creating a range of novel compounds. cymitquimica.com

Research into this compound and its derivatives has unveiled potential applications in several key areas:

Pharmaceuticals: Derivatives of this compound have been investigated for a range of potential therapeutic properties. solubilityofthings.comontosight.ai

Agrochemicals: The structural features of this compound suggest its potential use as a precursor in the synthesis of new agrochemicals. cymitquimica.com

Materials Science: Compounds with similar structures to this compound have been explored for their fluorescent properties and potential use in electronic devices like OLEDs. ontosight.ai

The compound typically appears as a white to orange or green crystalline solid and is stable under normal conditions. solubilityofthings.com Its moderate solubility in polar organic solvents further contributes to its utility in various synthetic procedures. solubilityofthings.comcymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | lookchem.com |

| Molar Mass | 183.21 g/mol | lookchem.com |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 127.0 to 131.0 °C | |

| Boiling Point | 316.88°C (estimate) | lookchem.com |

| Density | 1.1261 (estimate) | lookchem.com |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | lookchem.com |

Historical Context of Dibenzofuran Chemistry Research

The study of dibenzofuran chemistry has a history rooted in the analysis of coal tar, where dibenzofuran itself is found as a minor component. wikipedia.orgekb.eg Early research focused on the isolation, identification, and basic reactivity of this parent compound. Over time, the focus expanded to the synthesis of various dibenzofuran derivatives and the exploration of their properties.

A significant area of research has been the development of synthetic methodologies to construct the dibenzofuran core. rsc.orgchemistryviews.org These methods often involve the formation of a key carbon-oxygen or carbon-carbon bond to close the central furan ring. chemistryviews.org More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, including palladium-catalyzed C-H functionalization. chemistryviews.org

The investigation into the biological activities of dibenzofuran derivatives has also been a major driver of research. researchgate.netthesciencein.org This has led to the discovery of compounds with a range of biological effects, spurring further interest in the synthesis and evaluation of new analogues. researchgate.netthesciencein.org The synthesis of aminodibenzofurans, including isomers like 3-aminodibenzofuran, has been explored for potential applications in medicinal chemistry. researchgate.net The study of the pyrolysis of materials containing dibenzofuran structures has also contributed to the understanding of their thermal behavior. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dibenzofuran-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYZMBQLAYDJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039239 | |

| Record name | 2-Aminodiphenylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3693-22-9 | |

| Record name | 2-Dibenzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dibenzofuranamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIBENZOFURANAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminodiphenylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dibenzofuranamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIBENZOFURANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008JZJ6NVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Dibenzofuranamine

Advanced Synthetic Approaches to 2-Dibenzofuranamine

The synthesis of this compound, a compound with a dibenzofuran (B1670420) core featuring an amino group at the second position, can be achieved through several advanced organic chemistry routes. cymitquimica.com These methods are broadly categorized into catalytic approaches, which leverage the efficiency of transition metals or organocatalysts, and classical multi-step strategies that involve the sequential construction and functionalization of the dibenzofuran scaffold.

Catalytic Synthesis Routes to 2-Dibenzofuranaminevulcanchem.com

Catalytic methods offer elegant and often more efficient pathways for the synthesis of complex molecules like this compound. mdpi.com These reactions can facilitate the construction of the heterocyclic system or the introduction of the key amine functional group with high selectivity and under milder conditions than traditional stoichiometric reactions. sioc-journal.cn

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, both of which are critical in the synthesis of this compound. nih.gov Palladium-based catalysts are particularly prominent in this area. mdpi.com

One of the primary strategies involves the palladium-catalyzed amination of a pre-functionalized dibenzofuran, such as a halogenated derivative. This approach is an extension of the well-established Buchwald-Hartwig amination reaction. Another powerful strategy is the intramolecular C-O bond formation via C-H activation on a biaryl precursor, which builds the central furan (B31954) ring. researchgate.net While many methods focus on the dibenzofuran core, direct amination or the cyclization of nitrogen-containing precursors are key to accessing the target amine. nih.govresearchgate.net

Research has demonstrated the synthesis of various substituted dibenzofurans using palladium-catalyzed reactions, which are precursors to the amine. For instance, palladium-catalyzed C-H activation/C-O cyclization is a practical method for creating the dibenzofuran skeleton from 2-arylphenol precursors. researchgate.net Similarly, palladium-catalyzed reactions on 2-biphenylyl disulfides have been used to form the related dibenzothiophene (B1670422) core, showcasing the power of this approach for related heterocyclic systems. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Dibenzofuran Synthesis

| Catalyst/Reagents | Substrate Type | Reaction Type | Purpose in Synthesis |

|---|---|---|---|

| Pd(OAc)₂, Air, Pivalic Acid | Diaryl Ether | Intramolecular C-H/C-H coupling | Formation of Dibenzofuran Core organic-chemistry.org |

| Pd/C, Base | o-Iododiaryl ether | Intramolecular C-O coupling | Formation of Dibenzofuran Core organic-chemistry.org |

| PdCl₂(dppf), Base | Aryl boronic acid & Vinyl iodide | Suzuki Coupling | Synthesis of complex precursors mdpi.com |

This table presents examples of reaction types relevant to the synthesis of the dibenzofuran scaffold and its amination, not necessarily the direct synthesis of this compound in a single step.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages in terms of cost, toxicity, and sustainability. rsc.org While direct organocatalytic amination of the dibenzofuran ring is not a commonly cited primary route, organocatalysis plays a crucial role in the asymmetric synthesis of precursors. For example, an organocatalyzed asymmetric method has been developed for the synthesis of dihydrodibenzofurans. nih.gov This two-step protocol, utilizing a dienamine process, produces enantioenriched cis-dihydrodibenzofurans which can be further functionalized and aromatized to yield chiral dibenzofuran derivatives. nih.gov

Furthermore, chiral phosphoric acids, a class of organocatalysts, have been used in the enantioselective C-H amination of N-aryl-2-naphthylamines, demonstrating the potential for organocatalytic C-N bond formation on aromatic systems related to dibenzofuran. mdpi.com These methods highlight the potential for creating highly functionalized and stereochemically complex dibenzofuran structures that could serve as advanced precursors to this compound.

Transition Metal-Catalyzed Syntheses

Multi-step Organic Synthesis Strategiesacs.org

Multi-step synthesis provides a robust and classical framework for constructing complex target molecules from simpler, commercially available starting materials. msu.edu This approach involves a planned sequence of reactions, often beginning with the formation of the core molecular structure, followed by the introduction or modification of functional groups. scribd.com

The synthesis of the dibenzofuran core is the foundational step in many routes to this compound. Numerous methods exist for constructing this tricyclic ether system. A common laboratory and industrial approach involves the cyclization of 2-phenylphenol (B1666276) or its derivatives.

Other notable methods include:

Dehydrogenative Cyclization: Palladium-catalyzed oxidative C-O cyclization of 2-arylphenols is an effective method. researchgate.net

Pyrolysis: Flash vacuum pyrolysis of specific precursors, such as aryl 2-(allyloxy)benzoates, can generate the dibenzofuran structure through radical-mediated cyclization. researchgate.net

Sandmeyer-type Reaction: The cyclization of 2'-amino-biphenyl-2-ols can be achieved using reagents like sodium nitrite (B80452) in an acidic medium, which proceeds through a diazotization followed by an intramolecular cyclization to form the dibenzofuran ring. rsc.org

Table 2: Selected Methods for the Synthesis of the Dibenzofuran Core

| Method | Precursor | Key Reagents/Conditions | Mechanism Highlights |

|---|---|---|---|

| Dehydrogenative Cyclization | 2-Arylphenol | Pd(II) catalyst, Oxidant (e.g., Air) | Pd-catalyzed C-H activation followed by C-O reductive elimination. researchgate.net |

| Flash Vacuum Pyrolysis | Aryl 2-(allyloxy)benzoate | High temperature (e.g., 650°C) | Homolysis of O-allyl bond, ipso attack, and radical cyclization. researchgate.net |

Once the dibenzofuran nucleus is formed, the next critical step is the introduction of the amine group at the C-2 position. The most direct methods involve either the substitution of a leaving group at the C-2 position or the reduction of a nitrogen-containing functional group.

Two primary pathways for amination are:

Nitration Followed by Reduction: Dibenzofuran can undergo electrophilic nitration using nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, primarily 2-nitrodibenzofuran (B152082) and 3-nitrodibenzofuran. The 2-nitro isomer can then be separated and subsequently reduced to this compound using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media. The conversion of a nitro group to an amine is a high-yielding and reliable transformation.

Amination of Halogenated Dibenzofurans: A classic method involves the reaction of a 2-halodibenzofuran (e.g., 2-bromodibenzofuran or 2-iododibenzofuran) with a strong aminating agent like sodamide (NaNH₂) in liquid ammonia. acs.orgacs.org This reaction can proceed via a nucleophilic aromatic substitution mechanism, sometimes involving rearrangement, to yield the corresponding aminodibenzofuran. acs.orgacs.org For example, the amination of 2-iododibenzofuran (B1296111) with sodamide has been reported to produce 2-aminodibenzofuran. acs.org

Table 3: Key Amination Strategies for the Dibenzofuran Ring

| Strategy | Starting Material | Key Reagents | Intermediate |

|---|---|---|---|

| Nitration-Reduction | Dibenzofuran | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd | 2-Nitrodibenzofuran |

| Nucleophilic Substitution | 2-Iododibenzofuran | Sodamide (NaNH₂) in liquid ammonia | N/A acs.org |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₉NO |

| Dibenzofuran | C₁₂H₈O |

| 2-Nitrodibenzofuran | C₁₂H₇NO₃ |

| 3-Nitrodibenzofuran | C₁₂H₇NO₃ |

| 2-Iododibenzofuran | C₁₂H₇IO |

| 2-Arylphenol | C₁₂H₁₀O (general) |

| 2'-Amino-biphenyl-2-ol | C₁₂H₁₁NO |

| Sodamide | H₂NNa |

| Sodium Nitrite | NaNO₂ |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ |

| Palladium(II) Acetate | C₄H₆O₄Pd |

Precursor Synthesis: Dibenzofuran Formation

Mechanistic Investigations of this compound Reactions

Mechanistic investigations into the reactions of this compound are crucial for understanding and optimizing the synthesis of its derivatives. These studies delve into the step-by-step sequence of elementary reactions, identifying intermediates, transition states, and the factors that control reaction rates and product selectivity. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, insights can be drawn from research on the broader dibenzofuran class and related arylamines.

For instance, the formation of the dibenzofuran core itself has been the subject of mechanistic studies. The degradation of chlorinated dibenzofurans by microorganisms like Sphingomonas sp. strain RW1 involves an angular dioxygenation, highlighting the reactivity of the carbon skeleton adjacent to the ether linkage asm.org. Such studies on the core structure provide foundational knowledge for predicting the behavior of its derivatives.

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility, spontaneity, and rate of chemical transformations. Thermodynamics, focusing on the energy difference between reactants and products (ΔG, ΔH, ΔS), determines the position of chemical equilibrium, while kinetics describes the pathway and speed of the reaction, governed by the activation energy (Ea) hu.edu.joresearchgate.net.

General principles dictate that for a reaction to be viable, it must be thermodynamically favorable (typically a negative change in Gibbs free energy) and kinetically accessible (a manageable activation energy barrier) mdpi.com.

Table 1: General Thermodynamic and Kinetic Concepts

| Parameter | Symbol | Description | Significance in Synthesis |

| Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous, thermodynamically favorable reaction. mdpi.com |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | A negative value (exothermic) often contributes to a favorable ΔG. researchgate.net |

| Entropy Change | ΔS | The measure of disorder or randomness in a system. | A positive value (increased disorder) contributes to a favorable ΔG. |

| Activation Energy | Ea | The minimum amount of energy required for reactants to transform into products. | A lower value corresponds to a faster reaction rate. ajol.info |

| Rate Constant | k | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. | Larger values indicate faster reactions. ajol.info |

This table presents general concepts as specific data for this compound synthesis was not found in the search results.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, visualizing transition states, and calculating energy barriers nih.gov. These theoretical studies complement experimental findings by providing a molecular-level picture of the reaction pathway.

While specific computational studies on the reaction pathways for this compound synthesis were not identified, research on the parent dibenzofuran molecule and related amine reactions offers valuable insights. Molecular orbital theory calculations have been used to investigate the homogeneous gas-phase formation of dibenzofuran from various precursors nih.govmdpi.com. These studies calculated activation enthalpies and standard Gibbs energies for different reaction channels, identifying the most favorable pathways. For example, the energy barrier for C-O bond cleavage in dibenzofuran was found to be very high (107 kcal/mol), suggesting that pathways involving bimolecular reactions with H or H2 are significantly more favorable nih.gov.

In reactions involving other arylamines, DFT calculations have been employed to explore detailed reaction mechanisms and the origins of enantioselectivity nih.gov. These studies map out the free energy profiles of the reaction, identifying key intermediates and the rate-determining transition states. For example, in the annulation of 1-naphthylamine, the ortho-C-H addition was identified as the rate- and enantioselectivity-determining step nih.gov. Such computational approaches could be readily applied to investigate the synthesis and reactivity of this compound.

Table 2: Calculated Energy Barriers for Related Reactions

| Reaction | Method | Calculated Parameter | Value (kcal/mol) | Reference |

| C-O β-scission in Dibenzofuran | DFT | Energy Barrier | 107 | nih.gov |

| H fission from C-H in Dibenzofuran | DFT | Energy Barrier | 110 | nih.gov |

| Dibenzofuran formation from Fluorene (B118485) → Flu-C2-OH | M06-2X | Activation Enthalpy (1000 K) | 38.29 | mdpi.com |

| CPA-catalyzed ortho-Friedel-Crafts addition of 1-naphthylamine | DFT (M06-2X) | Free Energy of Activation (TS6-S) | 26.5 | nih.gov |

This table presents data for the parent dibenzofuran and a related arylamine, as specific computational data for this compound was not found.

The derivatization of this compound can lead to the formation of chiral molecules, which are compounds that exist as non-superimposable mirror images (enantiomers). Controlling the stereochemical outcome of a reaction to produce a single enantiomer is a significant goal in modern synthetic chemistry, particularly for pharmaceutical applications.

While specific studies on the stereochemical outcomes of this compound derivatization are limited in the available literature, research on a related isomer, 1-dibenzofuranamine (B1581269), provides a clear example of achieving high enantioselectivity. In the de novo construction of chiral 3-oxindoles, 1-dibenzofuranamine was used as a starting material in a formal [3+2] annulation reaction researchgate.net. This organocatalyzed process yielded the desired product with excellent enantiomeric excess (ee), demonstrating that the dibenzofuran scaffold can be effectively utilized in asymmetric synthesis researchgate.net.

Table 3: Enantioselective Derivatization of 1-Dibenzofuranamine

| Reactant 1 | Reactant 2 | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1-Dibenzofuranamine (1l) | 2,3-diketoester (2q) | 3-oxindole (4lq) | Moderate | 96% | researchgate.net |

This table shows data for the derivatization of the related isomer, 1-dibenzofuranamine, as directly corresponding data for the 2-isomer was not available in the search results.

Advanced Spectroscopic and Analytical Characterization of 2 Dibenzofuranamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Dibenzofuranamine. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic skeleton of this compound.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The this compound molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ¹³C spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment, with carbons attached to the oxygen and nitrogen atoms appearing at characteristic downfield shifts. While specific spectral assignments from research literature are not abundant, standard characterization of the compound is available. A representative table of expected chemical shifts can be constructed based on the known structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table represents theoretical values and may vary based on solvent and experimental conditions.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~7.5 | ~110 |

| C2 | - | ~145 |

| C3 | ~7.0 | ~115 |

| C4 | ~7.8 | ~122 |

| C4a | - | ~123 |

| C5a | - | ~156 |

| C6 | ~7.6 | ~121 |

| C7 | ~7.3 | ~127 |

| C8 | ~7.4 | ~123 |

| C9 | ~8.0 | ~112 |

| C9a | - | ~125 |

| C9b | - | ~150 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, such as H1-H3 (through the H2 position which is substituted), H6-H7, H7-H8, and H8-H9.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduresearchgate.net This technique is essential for assigning the signals of protonated carbons in the ¹³C spectrum by linking them to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). princeton.edusdsu.edu HMBC is particularly valuable for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the protons at H1 and H3 would show correlations to the quaternary carbon C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is useful for confirming stereochemistry and spatial relationships. In this compound, NOESY could confirm the proximity of protons on adjacent rings.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is an analytical technique used to study materials in their solid phase. sfu.ca Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. huji.ac.il For this compound, ssNMR could be applied to study its crystalline form, providing insights into molecular packing, conformation, and the presence of different polymorphs. sfu.ca Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra from solid samples. huji.ac.il Specific research applying solid-state NMR to this compound is not prominent in surveyed literature, but the technique remains a powerful tool for detailed solid-phase characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, providing a highly accurate or "exact" mass. bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₁₂H₉NO. nih.gov The ability to measure exact mass distinguishes the target compound from isomers or other molecules that have the same nominal mass. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉NO | nih.gov |

Hyphenated MS Techniques (GC-MS, LC-MS)

Hyphenated techniques couple a separation method, like Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry for the analysis of complex mixtures and the definitive identification of individual components. mdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the sample is vaporized and separated based on volatility and interaction with a stationary phase before entering the mass spectrometer. GC-MS analysis of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern provides a chemical fingerprint that aids in its identification.

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z Value | Interpretation | Reference |

|---|---|---|

| 183 | Molecular Ion [M]⁺ | nih.gov |

| 184 | Isotope Peak [M+1]⁺ | nih.gov |

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds in the liquid phase before mass analysis. It is particularly suited for compounds that are non-volatile or thermally unstable. lcms.cz While specific LC-MS studies detailing the fragmentation of this compound are not widely documented, this technique is a standard method for its analysis and purification. ambeed.com It would be employed to analyze reaction mixtures during its synthesis or for quantification in various matrices. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound (C₁₂H₉NO), the key functional groups are the secondary amine (N-H), the aromatic rings (C-H and C=C), and the aryl ether linkage (C-O-C).

The analysis of its IR spectrum allows for the identification of characteristic absorption bands. As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3550-3060 cm⁻¹. uc.edulibretexts.org The aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. uc.edulibretexts.org The stretching vibrations of the C=C bonds within the aromatic rings produce bands in the 1600-1475 cm⁻¹ range. uc.edu Furthermore, the characteristic C-O stretching of the dibenzofuran's ether group is anticipated to be observed in the 1300-1000 cm⁻¹ region. uc.edu In some analyses, FT-IR results have indicated the presence of -NH, -OH, and C=O functional groups in samples containing dibenzofuranamine derivatives. researchgate.netresearchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3550 - 3300 | Medium |

| Primary Amine | N-H Bend | 1640 - 1550 | Medium-Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic | C=C Stretch | 1600 - 1475 | Weak-Medium |

This table is generated based on typical functional group absorption ranges from spectroscopic literature. uc.edulibretexts.orglibretexts.org

While specific published Raman spectra for this compound are not widely available, this technique is valuable for confirming the molecular structure. Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-O-C bond, which are often strong in Raman spectra and may be weak in the IR spectrum.

Chromatographic Purity and Separation Techniques

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this compound.

HPLC is a premier technique for determining the purity of non-volatile, thermally sensitive organic compounds like this compound. The method separates the compound from impurities based on their differential partitioning between a stationary phase and a liquid mobile phase. In quality control and synthesis, HPLC is routinely used to verify the purity of the final product. Commercial suppliers often report the purity of this compound as determined by HPLC, with typical values exceeding 98%. dakenchem.com The technique is also essential during process development to monitor the progress of a chemical reaction and ensure its completion. google.comgoogle.com

Table 2: Purity Data for Aminodibenzofuran Compounds via HPLC

| Compound Name | Reported Purity | Analytical Method | Reference |

|---|---|---|---|

| N-(9,9-Dimethyl-9H-fluoren-2-yl)-3-dibenzofuranamine | >98% | HPLC | dakenchem.com |

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz this compound and its isomers have been successfully analyzed using this method, often coupled with a mass spectrometer (GC-MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.gov

GC has been employed in the analysis of complex natural product extracts where dibenzofuranamine isomers were identified as constituents. For instance, in a GC-MS analysis of Irvingia gabonensis seed extract, 3-Dibenzofuranamine was identified and noted to have the highest retention time among the 20 compounds detected. journalajbgmb.comresearchgate.net Similarly, other studies have reported the identification of dibenzofuranamine isomers in various plant and polyherbal extracts. gsconlinepress.compajols.orgresearchgate.net Commercial-grade this compound is also characterized by GC, with purity levels often specified as greater than 98%. cymitquimica.com

Table 3: GC-MS Identification of Dibenzofuranamine Isomers in Natural Extracts

| Isomer Identified | Source Material | Retention Time (min) | Reference |

|---|---|---|---|

| 3-Dibenzofuranamine | Irvingia gabonensis seed | Noted as highest in study | journalajbgmb.comresearchgate.net |

| Dibenzofuranamine | Citrullus lanatus seed extract | 11.486 | gsconlinepress.com |

| 4-Dibenzofuranamine | Polyherbal mixture | Not specified | pajols.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This technique is crucial for verifying that the empirical formula of the synthesized compound matches its theoretical composition. For this compound, the molecular formula is C₁₂H₉NO. nih.govrsc.org Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer must align closely with these theoretical percentages to confirm the compound's compositional integrity.

Table 4: Elemental Composition of this compound (C₁₂H₉NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 183.21 | 78.67% |

| Hydrogen | H | 1.008 | 183.21 | 4.95% |

| Nitrogen | N | 14.007 | 183.21 | 7.65% |

Calculations are based on the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off the regularly spaced atoms of a crystal. By analyzing the angles and intensities of the diffracted beams, a precise electron density map of the molecule can be generated, revealing exact atomic positions, bond lengths, and bond angles. wikipedia.orgcsic.es

As this compound is a crystalline solid, X-ray crystallography is the ideal technique for its complete solid-state structural elucidation. solubilityofthings.com While the technique is applicable, and studies have been conducted on polymers incorporating dibenzofuranamine units, a detailed, publicly available crystal structure for the single molecule of this compound was not identified in the surveyed literature. researchgate.net Such an analysis would provide unequivocal proof of its structure and conformation in the solid state.

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Description | Expected Data |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The set of symmetry operations for the crystal. | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų). | To be determined |

This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific data for this compound is not currently available in public databases.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Dibenzofuranamine |

| 4-Dibenzofuranamine |

| N-(9,9-Dimethyl-9H-fluoren-2-yl)-3-dibenzofuranamine |

| 2,4,6-trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)pyridine-2-yl)benzamide |

Theoretical and Computational Chemistry Studies of 2 Dibenzofuranamine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the properties and behavior of molecules like 2-dibenzofuranamine at the atomic and electronic levels. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study dibenzofuran (B1670420) and its derivatives to understand their reaction pathways and properties.

A study on dibenzofuran (DF) using DFT investigated its possible reactions in a reducing environment. nih.gov The calculations provided data on reaction energies, barrier heights, and molecular parameters for reactants, intermediates, products, and transition states for a range of potential reactions. nih.gov For instance, it was found that the C-O beta-scission in DF has a very high energy barrier. nih.gov The study also showed that a bimolecular reaction of DF with H or H2 has a significantly lower barrier than unimolecular decomposition. nih.gov

DFT-based descriptors such as chemical softness, electronegativity, and electrophilicity index have been used in Quantitative Structure-Activity Relationship (QSAR) studies of polychlorinated dibenzofurans (PCDFs). nih.gov These studies, using the B3LYP hybrid functional with the 6-311G(d,p) basis set, have shown that these descriptors can be useful in predicting the toxicity of PCDFs. nih.gov It was observed that congeners with higher toxicity tend to have larger softness values. nih.gov

Furthermore, quantum chemical methods, including DFT, have been used to study all possible polychlorinated dibenzofurans (PCDFs). preprints.orgmdpi.com These studies calculated the stabilities and structures of these compounds and compared them with available data on their abundance and toxicity. preprints.orgmdpi.com

Table 1: Quantum Chemical Methods Applied to Dibenzofurans

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | QSAR for PCDF toxicity | nih.gov |

| DFT | Not Specified | Reaction pathways of DF | nih.gov |

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. For this compound and its derivatives, MD simulations can provide insights into their conformational flexibility and interactions with biological macromolecules.

In a study of dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12), MD simulations showed the potential of a phosphonic acid zinc-binding group and a dibenzofuran P1' substituent for effective binding at the MMP-12 active site. nih.gov This suggests that the dibenzofuran scaffold plays a crucial role in the interaction with the protein.

Another study involving a derivative of this compound used MD simulations to verify the stability of the ligand-protein complex. The simulation was performed using the Desmond 2020.1 software with the OPLS-2005 force field in an explicit solvent model. nih.gov

Density Functional Theory (DFT) Applications

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in developing these relationships.

For polychlorinated dibenzofurans (PCDFs), Quantitative Structure-Activity Relationships (QSARs) have been developed to relate their aryl hydrocarbon receptor (AhR) binding affinities and other biological activities to DFT-derived descriptors, hydrophobicity, and steric parameters. nih.gov These QSAR models were able to explain a significant portion of the variation in AhR binding affinities. nih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are used to predict the chemical reactivity and selectivity of compounds, which is crucial for understanding their potential biological activity and metabolic fate.

Conceptual Density Functional Theory (CDFT) is a powerful tool for predicting chemical reactivity. frontiersin.org By calculating global and local reactivity descriptors, CDFT can provide insights into the reactive sites of a molecule. frontiersin.org For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often related to chemical reactivity and kinetic stability, with a larger gap indicating lower reactivity. dovepress.com

Computational tools can also predict the likelihood of a compound being active against a specific target. By building predictive models based on the interaction networks of compounds and target proteins, it is possible to identify potential drug candidates from a large library of molecules. nih.gov

Pharmacoinformatics and Chemoinformatics Approaches for this compound

Pharmacoinformatics and chemoinformatics apply computational and informational techniques to a range of problems in the field of drug discovery and design.

These approaches are used for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. plos.org For instance, chemoinformatics tools can be used to generate large combinatorial libraries of molecules that can then be screened in silico. plos.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein.

Several studies have reported molecular docking simulations involving dibenzofuranamine derivatives. In one study, this compound was docked against the topoisomerase IV of Salmonella typhimurium, showing a binding affinity of -5.2 kcal/mol. microbiojournal.com Another study on a derivative of this compound, specifically 2-{[4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio}-N-(2-methoxy-3-dibenzofuranyl)acetamide, predicted a strong binding affinity of -9.2 kcal/mol towards EGFR tyrosine kinase. vulcanchem.com

A study on bioactive compounds from Mimosa pudica identified 3-dibenzofuranamine as having a high binding affinity of -11.1 kcal/mol with the phosphodiesterase type 5 (PDE5) enzyme. researchgate.netresearchgate.netreferencecitationanalysis.comresearchgate.netresearchgate.net

Table 2: Molecular Docking Studies of Dibenzofuranamine and its Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Topoisomerase IV of Salmonella typhimurium | -5.2 | microbiojournal.com |

| 2-{[4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]thio}-N-(2-methoxy-3-dibenzofuranyl)acetamide | EGFR tyrosine kinase | -9.2 | vulcanchem.com |

Ligand-Based and Structure-Based Drug Design Principles

The dibenzofuran scaffold, the core structure of this compound, is recognized as a valuable framework in medicinal chemistry. Derivatives of dibenzofuran have been investigated as highly potent and selective inhibitors for various biological targets, including matrix metalloproteinase-12 (MMP-12), which is implicated in cancer and cardiovascular diseases. nih.gov Computational drug design principles, categorized broadly into ligand-based and structure-based approaches, are instrumental in exploring the potential of compounds like this compound.

Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of molecules known to interact with a specific target. gardp.org In the context of this compound, LBDD methods would involve analyzing a series of structurally similar dibenzofuran derivatives with known biological activities. gardp.orgnih.gov By identifying the common structural features and physicochemical properties (a pharmacophore) that are essential for activity, or by developing Quantitative Structure-Activity Relationship (QSAR) models, new molecules with potentially enhanced potency can be designed. nih.gov The amino group at the 2-position serves as a key site for chemical modification, allowing for the creation of a library of analogs for such studies. ontosight.ai

Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structure of the biological target, often a protein or enzyme, to design effective ligands. nih.govnii.ac.jp Molecular docking is a primary technique in SBDD, where a compound is computationally placed into the active site of a target to predict its binding orientation and affinity. Such studies have been performed for this compound. In one in silico investigation against a bacterial protein target, this compound demonstrated a notable binding affinity, suggesting potential for inhibitory activity. microbiojournal.com Virtual screening of databases containing dibenzofuran analogs is another SBDD technique used to identify potential new inhibitors for targets like MMP-12. nih.gov

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| This compound | Bacterial Protein | -5.2 | microbiojournal.com |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of modern drug discovery, used to computationally filter candidate compounds by evaluating their likely pharmacokinetic and toxicity profiles. greenstonebio.com These predictions are based on the molecule's structural and physicochemical properties. For this compound, key computed properties provide insight into its potential ADMET characteristics.

The lipophilicity, estimated by an XLogP3 value of 3.4, suggests that the compound is moderately lipid-soluble and may readily cross biological membranes. nih.gov The Polar Surface Area (PSA) is a descriptor that correlates with a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net While a full, experimentally verified ADMET profile for this compound is not available, these computational descriptors serve as a foundational screening to guide further investigation. Web-based platforms and specialized software can predict a wide range of properties, including solubility, metabolic stability, and potential for various toxicities. greenstonebio.com

| Property | Predicted Value | Implication | Source |

|---|---|---|---|

| Molecular Weight | 183.21 g/mol | Compliant with general rules for drug-likeness (e.g., Lipinski's Rule of Five) | nih.gov |

| XLogP3 | 3.4 | Indicates moderate lipophilicity, influencing absorption and distribution | nih.gov |

| Polar Surface Area (PSA) | 39.2 Ų | Suggests good potential for cell membrane permeability | nih.gov |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions and solubility | nih.gov |

| Hydrogen Bond Acceptors | 2 | Contributes to binding interactions and solubility | nih.gov |

Computational Toxicology and Environmental Fate Prediction

Computational toxicology provides predictions of a chemical's potential adverse effects. This compound was included in a large-scale computational analysis of chemicals found in crumb rubber from recycled tires to evaluate their carcinogenic potential. nih.gov Using the ADMET Predictor™ software, which employs models based on rodent carcinogenicity data, this compound was evaluated but was not predicted to be a carcinogen under the study's criteria. nih.gov

However, other computational models and data compilations predict different toxicological endpoints. Based on GHS (Globally Harmonized System) classifications derived from submitted data, this compound is predicted to cause skin and serious eye irritation. nih.gov

| Toxicological Endpoint | Prediction/Classification | Method/Source | Reference |

|---|---|---|---|

| Carcinogenicity | Not predicted as carcinogenic | ADMET Predictor™ (TOX_BRM_Rat/Mouse models) | nih.gov |

| Skin Irritation | Causes skin irritation (Category 2) | GHS Classification | nih.gov |

| Eye Irritation | Causes serious eye irritation (Category 2A) | GHS Classification | nih.gov |

Regarding its environmental fate, this compound has been identified in air samples collected over synthetic turf fields, indicating its potential for release into the environment. ca.govpsu.edu The environmental behavior of such organic compounds can be estimated using multimedia fate models, which might use the principle of fugacity to describe partitioning between air, water, soil, and biota. ca.gov The compound's moderate lipophilicity (XLogP3 of 3.4) suggests a tendency to adsorb to organic matter in soil and sediment rather than remaining in water. nih.gov This property also indicates a potential for bioaccumulation, a process where a substance builds up in living organisms. researchgate.net

Advanced Applications and Research Frontiers of 2 Dibenzofuranamine and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

The dibenzofuran (B1670420) core is a key component in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net This has spurred extensive research into the medicinal applications of 2-dibenzofuranamine derivatives, with several compounds currently undergoing clinical trials for various treatments. researchgate.netthesciencein.org

Therapeutic Potentials of this compound Derivatives

The unique chemical structure of this compound serves as a foundation for developing new therapeutic agents. solubilityofthings.com Derivatives of this compound have demonstrated significant potential in treating a range of diseases, from cancer to microbial infections and inflammatory disorders. researchgate.netsolubilityofthings.com

Dibenzofuran derivatives have shown considerable promise as anticancer agents. researchgate.netsolubilityofthings.com Their cytotoxic effects against various cancer cell lines are a key area of investigation. researchgate.net

One study reported the synthesis of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives, which exhibited moderate to good anticancer capabilities. mdpi.com Specifically, compound 11 , featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed potent inhibitory activities against both A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 1.2 µM and 0.7 µM, respectively. mdpi.com This compound was also found to induce apoptosis and block cell cycle progression in the G2/M phase. mdpi.com

Another area of research focuses on the inhibition of protein kinase CK2, a key target in cancer therapy. Newly synthesized dibenzofuran-based compounds, such as 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b) and 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) , have demonstrated potent CK2 inhibition with IC50 values in the low nanomolar range. acs.org These compounds were able to penetrate human prostate carcinoma cells (LNCaP) and reduce intracellular CK2 activity. acs.org

Furthermore, a new dibenzofuran derivative, scyphocephalione A , isolated from the stem bark of Scyphocephalium ochocoa, has shown cytotoxic properties against the MCF-7 mammary carcinoma cell line, suggesting its potential as a chemotherapeutic agent. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 11 (a 2,5-DKP derivative) | A549 (lung) | IC50 = 1.2 µM | mdpi.com |

| Compound 11 (a 2,5-DKP derivative) | HeLa (cervical) | IC50 = 0.7 µM | mdpi.com |

| Compound 6o (a triazolo[3,4-a]phthalazine derivative) | HCT116 (colon) | IC50 = 7±0.06 µM | nih.gov |

| Compound 6o (a triazolo[3,4-a]phthalazine derivative) | MCF-7 (breast) | IC50 = 16.98±0.15 µM | nih.gov |

| Scyphocephalione A | MCF-7 (breast) | Cytotoxic | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Derivatives of this compound have demonstrated significant antimicrobial activity, including antibacterial, antifungal, and antiviral properties. researchgate.netontosight.ai

Antibacterial Activity: A series of biphenyl (B1667301) and dibenzofuran derivatives were designed and synthesized, with several compounds showing potent antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.govnih.gov For instance, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.govnih.gov

Research has also shown that some dibenzofuran derivatives exhibit selective antibacterial action. nih.gov Naturally occurring dibenzofurans from Pilidiostigma glabrum with 2,8-acyl substitutions showed potent activity against several Gram-positive strains, with MIC values in the low micromolar range. scu.edu.au

Antifungal Activity: Dibenzofuran derivatives have also been explored for their antifungal potential. researchgate.netnih.gov Dibenzofuran bis(bibenzyl), isolated from the liverwort Estrella angusta, was found to be an effective antifungal compound against Candida albicans, with MIC values ranging from 16 µg/mL to 512 µg/mL. nih.gov Another study synthesized a series of novel 1-aminodibenzofuran derivatives, with one compound in particular showing promising antibacterial and antifungal activities. niscpr.res.in The isosteric relationship between sulfhydryl (SH) and amino (NH2) groups has prompted research into 2-aminobenzothiazole (B30445) derivatives as potential antifungal agents. ucl.ac.be These studies suggest that bulky substituents at the 6-position of the 2-aminobenzothiazole moiety can enhance antifungal activity. ucl.ac.be

Antiviral Activity: The antiviral properties of 2-aminodibenzofuran derivatives have also been investigated. ontosight.ai

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 6.25 μg/mL | nih.gov |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus | 3.13 μg/mL | nih.gov |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 µg/mL | nih.gov |

| 2-aminobenzothiazole derivatives (1n,o) | Candida albicans, C. parapsilosis, C. tropicalis | 4-8 μg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Several derivatives of this compound have exhibited significant anti-inflammatory properties. researchgate.netsolubilityofthings.comnih.gov These compounds often work by inhibiting key enzymes and pathways involved in the inflammatory response. nih.gov

A new dibenzofuran derivative, scyphocephalione A , has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net It also inhibits the activities of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. researchgate.net

Dibenzofurans isolated from the lichen Cladonia corniculata, namely alectosarmentin 1 , porphyrilic acid 2 , and strepsilin 3 , demonstrated prominent inhibition of cyclooxygenase enzymes. Compounds 1 and 2 also showed noticeable inhibition of the 5-lipoxygenase enzyme.

Furthermore, a study on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives revealed their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, and decreasing the secretion of inflammatory mediators. nih.govmdpi.com

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative | Mechanism of Action | Reference |

|---|---|---|

| Scyphocephalione A | Inhibition of NO, TNF-α, COX, and 5-LOX | researchgate.net |

| Alectosarmentin 1, Porphyrilic acid 2, Strepsilin 3 | Inhibition of cyclooxygenase enzymes | |

| Fluorinated benzofuran/dihydrobenzofuran derivatives | Inhibition of COX-2, NOS2, and inflammatory mediators | nih.govmdpi.com |

| Methoxydibenzofuran-1,3-thiazole carboxamide derivatives | Inhibition of protein denaturation | pharmaresearchlibrary.org |

This table is interactive. Click on the headers to sort the data.

Research suggests that dibenzofuran derivatives may possess neuroprotective properties. ontosight.ai While specific studies on this compound are emerging, related compounds have shown promise. For instance, research into compounds like 2-Methoxy-3-dibenzofuranamine is often driven by their potential biological activities, which can include neuroprotective effects. ontosight.ai

Studies on other heterocyclic compounds provide a basis for this potential. For example, novel benzylideneacetophenone derivatives have demonstrated considerable effects in scavenging free radicals and inhibiting glutamate-induced neurotoxicity. nih.gov Similarly, a thiazolidine-2,4-dione derivative has shown neuroprotective potential by improving neuropathology and reducing memory impairment in preclinical models. nih.gov These findings suggest that the dibenzofuran scaffold could be a valuable starting point for developing new neuroprotective agents.

The therapeutic potential of this compound derivatives extends to a variety of other biological activities. researchgate.netthesciencein.org

Anti-malarial Activity: Dibenzofuran derivatives have been investigated for their anti-malarial properties. researchgate.netthesciencein.org

Type-2 Diabetes: Some dibenzofuran derivatives have been identified as potential agents for managing type-2 diabetes. researchgate.netthesciencein.org For instance, 3-Dibenzofuranamine has been identified in plant extracts and studied for its potential in managing diabetes. veterinaria.orgresearchgate.netresearchgate.net

Platelet Coagulation: Certain dibenzofuran-piperazine derivatives have been synthesized and evaluated for their antiplatelet activity. tandfonline.com One compound, 2m , which contains a 2-furoyl moiety, exhibited a high percentage of inhibition of arachidonic acid-induced platelet aggregation, comparable to the standard drug aspirin. tandfonline.com

Skin Treatment: The biological activities of dibenzofuran derivatives also include applications in skin treatment. researchgate.netthesciencein.org

Neuroprotective Effects

This compound as a Building Block in Drug Discovery

The rigid, planar structure of the dibenzofuran core makes this compound a valuable scaffold or "building block" in medicinal chemistry. solubilityofthings.com Its amine group provides a convenient attachment point for various functional groups, allowing chemists to systematically modify the molecule to create libraries of new compounds with diverse biological activities. solubilityofthings.comontosight.ai This approach is central to modern drug discovery, where the goal is to develop molecules that can interact specifically with biological targets like enzymes or receptors. hokudai.ac.jp

Researchers have explored derivatives of this compound for a range of therapeutic applications, including the development of antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai The dibenzofuran moiety's ability to engage in π-π stacking interactions with biological macromolecules, combined with the chemical versatility of the amino group, makes it an attractive starting point for synthesizing novel pharmacologically active compounds. vulcanchem.com

Recent research has demonstrated the practical application of this strategy. For instance, scientists have designed and synthesized a series of novel dibenzofuran-tethered thiazolyl-1,2,3-triazolyl acetamides. nih.gov By assembling known antitubercular pharmacophoric fragments, including the dibenzofuran core, into a single molecular architecture, they created compounds with potent activity against Mycobacterium tuberculosis. nih.gov In another study, 2-methoxy-3-dibenzofuranamine was used as a precursor to synthesize pyrazole-based carboxamides, which were then evaluated for their potential as enzyme inhibitors. vulcanchem.com These examples underscore the role of the this compound framework as a foundational element for constructing complex and potentially therapeutic molecules.

Table 1: Examples of Drug Candidates Synthesized from Dibenzofuranamine Scaffolds

| Derivative Class | Starting Material | Therapeutic Target/Application | Research Finding |

| Thiazolyl-1,2,3-triazolyl acetamides | Dibenzofuran | Mycobacterium tuberculosis | A synthesized analogue, compound 6j , showed a minimum inhibitory concentration (MIC) of 1.56 μg/mL and exhibited low cytotoxicity, marking it as a potential drug-like hit. nih.gov |

| Pyrazole carboxamides | 2-Methoxy-3-dibenzofuranamine | Enzyme Inhibition (JAK2 Kinase) | A synthesized compound demonstrated an IC50 of 78 nM against JAK2 kinase, indicating potent enzyme inhibition. vulcanchem.com |

| Tetrahydro-dibenzofuranamines | Substituted 2-aminodibenzofuran | 5-HT1F Receptor Agonism (Migraine) | Substituted 1,2,3,4-tetrahydro-2-dibenzofuranamines were identified as 5-HT1F receptor agonists for potential migraine treatment. google.com |

Pharmacological Mechanism of Action Studies

Enzyme Inhibition: Certain derivatives are designed to fit into the active site of specific enzymes, blocking their function. For example, in silico (computational) docking studies predicted that a triazole-acetamide derivative of 2-methoxy-3-dibenzofuranamine could exhibit strong binding affinity to the EGFR tyrosine kinase, a key target in cancer therapy. vulcanchem.com A separate computational study suggested that 3-dibenzofuranamine shows a high binding affinity for the phosphodiesterase 5 (PDE5) enzyme, a target for treating conditions like erectile dysfunction and pulmonary hypertension. researchgate.net

Receptor Agonism: Some derivatives can mimic natural signaling molecules by binding to and activating cellular receptors. A patent described a series of substituted 1,2,3,4-tetrahydro-2-dibenzofuranamines that act as agonists for the 5-HT1F receptor. google.com This receptor is implicated in the neurogenic inflammation associated with migraines, making these compounds potential treatments for this condition. google.com

DNA Intercalation: The planar nature of the dibenzofuran ring system allows some derivatives to insert themselves between the base pairs of DNA. vulcanchem.com This action can disrupt DNA replication and transcription, leading to cell death, a mechanism often exploited in anticancer drugs. The dibenzofuran moiety in certain triazole-acetamide hybrids is hypothesized to contribute to their anticancer activity through this mechanism. vulcanchem.com

These studies highlight the versatility of the dibenzofuran scaffold in targeting a range of biological processes, from cell signaling to DNA replication.

Materials Science and Optoelectronics Research

The rigid, conjugated structure of the dibenzofuran core also imparts desirable electronic and photophysical properties, making this compound and its derivatives attractive for applications in materials science. ontosight.aiontosight.ai

Applications in Organic Electronics and Optoelectronics

Dibenzofuran-based molecules are actively being researched for their use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). ontosight.aiontosight.ai In an OLED, different organic materials are layered to transport and recombine electrical charges (holes and electrons), leading to the emission of light. The properties of these materials are critical to the device's efficiency, color purity, and lifespan.

Dibenzofuran derivatives are often used as "host" materials in the emissive layer of OLEDs. researchgate.netnih.govrsc.org The host material forms a matrix for a light-emitting "dopant" molecule. An ideal host must have high thermal stability and a high triplet energy level to efficiently transfer energy to the phosphorescent dopant. researchgate.netnih.gov Dibenzofuran itself has a high triplet energy, making it an excellent building block for such host materials. researchgate.netnih.gov

Recent research highlights this application:

Yellow Phosphorescent OLEDs: Scientists synthesized four regioisomers of a bipolar host material by combining a cyano-substituted fluorene (B118485) (an electron-transporting unit) with dibenzofuran (a hole-transporting unit). rsc.org The resulting materials were used to fabricate yellow phosphorescent OLEDs, with one device achieving a high maximum external quantum efficiency of 25.3%. rsc.org

Deep-Blue-Fluorescent OLEDs: To improve the operational stability of blue OLEDs, a known challenge in the field, researchers developed host materials incorporating an anthracene-dibenzofuran structure. nih.gov These hosts, used with a specific blue emitter, led to a device with long operational stability (LT90 of 249 hours at 1000 cd/m²) and a narrow, deep-blue emission. nih.gov

These studies demonstrate that by chemically modifying the dibenzofuran scaffold, it is possible to fine-tune the electronic properties of materials to optimize the performance of advanced optoelectronic devices.

Table 2: Performance of OLEDs Utilizing Dibenzofuran-Based Host Materials

| Host Material Type | Emitter Type | Device Performance Metric | Value |

| Cyanofluorene-Dibenzofuran | Yellow Phosphorescent (PO-01) | Maximum External Quantum Efficiency | 25.3% rsc.org |

| Cyanofluorene-Dibenzofuran | Yellow Phosphorescent (PO-01) | Maximum Current Efficiency | 77.2 cd/A rsc.org |

| Anthracene-Dibenzofuran | Deep-Blue Fluorescent | Operational Stability (LT90) | 249 hours nih.gov |

| Anthracene-Dibenzofuran | Deep-Blue Fluorescent | Emission Peak FWHM | 16 nm nih.gov |

Development of Fluorescent Probes and Dyes

The inherent fluorescence of the dibenzofuran structure makes it a valuable component in the design of molecular probes and dyes. ontosight.ai These tools are used to detect and visualize specific molecules or processes in biological and chemical systems.

A key application is in the creation of fluorescent amino acids. Researchers have synthesized dibenzofuran α-amino acids as conformationally rigid mimics of the natural amino acid tyrosine. nih.govacs.org These synthetic amino acids exhibit enhanced fluorescent properties compared to their natural counterparts. nih.govacs.org In one study, a dibenzofuran α-amino acid was incorporated into a short peptide chain to act as a Förster Resonance Energy Transfer (FRET) donor. nih.govacs.org FRET is a mechanism where energy is transferred between two light-sensitive molecules. By monitoring changes in the fluorescence of this peptide, the researchers could track its digestion by the enzyme trypsin in real-time. nih.govacs.org

This work illustrates how the dibenzofuran scaffold can be integrated into biomolecules to create sophisticated probes for studying enzyme kinetics and other biological events. nih.govacs.org The rigidity of the dibenzofuran unit is advantageous, as it can lead to more predictable and stable fluorescent properties.

Polymer and Hybrid Material Synthesis

The reactivity of the amine group on this compound and the stability of the dibenzofuran core suggest its potential use as a monomer or a functional component in the synthesis of advanced polymers and hybrid materials. While direct polymerization of this compound is not widely reported, research on related dibenzofuran structures demonstrates the feasibility of incorporating this moiety into polymer backbones.

For example, researchers have synthesized cross-linked polymers containing a diarylbibenzofuranone (DABBF) unit using a technique called acyclic diene metathesis (ADMET) polymerization. These polymers exhibited high swelling properties in certain organic solvents. Hybrid materials, which combine organic and inorganic components, are another area of interest. labmanager.com The general principle involves creating materials with enhanced mechanical, thermal, or electrical properties by blending polymers with materials like ceramics or metals. vulcanchem.com The dibenzofuran unit, when incorporated into a polymer chain, could confer enhanced thermal stability and specific electronic properties to the resulting hybrid material.

Environmental Chemistry Research

The study of this compound and related compounds is also relevant to environmental science. Dibenzofurans as a class are recognized as environmental pollutants that can be released from combustion sources. chemicalbook.in Due to their persistence and potential to bioaccumulate, their fate and behavior in the environment are of significant concern. chemicalbook.in

Research has identified this compound as one of the organic chemicals present in the crumb rubber infill of synthetic turf fields, which is often made from recycled tires. ontosight.aichemicalbook.in This has prompted studies to assess the potential for human exposure and environmental release from these surfaces.

The environmental fate of the parent compound, dibenzofuran, has been studied more extensively. It biodegrades slowly in the environment, although microorganisms at contaminated sites can break it down more rapidly. chemicalbook.in It tends to adsorb strongly to sediment and particles in water. chemicalbook.in While specific data on the ecological toxicity and bioaccumulation potential of this compound is limited, its structural similarity to other persistent organic pollutants necessitates careful consideration of its environmental impact. echemi.com

Behavior and Degradation of Dibenzofuran Derivatives in Ecosystems

Dibenzofuran and its derivatives are subject to environmental studies to understand their degradation and behavior in ecosystems. solubilityofthings.com The core structure of dibenzofuran, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, influences its environmental persistence and interactions. solubilityofthings.com The presence of functional groups, such as the amine group in this compound, can affect properties like solubility and reactivity, which in turn dictates its environmental fate. solubilityofthings.com

Microbial biodegradation is a key process in the breakdown of organic pollutants in the environment. wikipedia.org Microorganisms possess versatile metabolic pathways to degrade complex aromatic compounds. wikipedia.org While specific pathways for this compound are not extensively detailed in the provided results, general principles of aromatic hydrocarbon degradation can be applied. Aerobic biodegradation pathways often involve the introduction of oxygen atoms into the aromatic rings, leading to ring cleavage and eventual mineralization. wikipedia.org For instance, studies on other persistent organic pollutants have identified specific bacterial strains and enzymes capable of initiating the degradation process. nih.govresearchgate.net The environmental fate of these compounds is also influenced by photochemical degradation, where sunlight can induce chemical transformations. core.ac.uknih.gov

The table below summarizes key factors influencing the environmental behavior of dibenzofuran derivatives.

| Factor | Influence on Environmental Behavior | Relevant Processes |

| Chemical Structure | The fused ring system contributes to stability and persistence. Functional groups affect solubility and reactivity. solubilityofthings.com | Biodegradation, Photodegradation |

| Solubility | The polarity introduced by the amine group can increase solubility in water, affecting transport in aquatic systems. solubilityofthings.com | Leaching, Runoff |

| Soil Mobility | Compounds with low water solubility and high affinity for organic matter tend to have low mobility in soil. nih.gov | Adsorption, Sorption |

| Microbial Activity | The presence of adapted microbial communities is crucial for the breakdown of these compounds. wikipedia.orgnih.gov | Bioremediation, Mineralization |

Studies on Persistent Organic Pollutants (POPs)

Certain derivatives of dibenzofuran, particularly polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), are recognized as Persistent Organic Pollutants (POPs). researchgate.netresearchgate.netunep.org POPs are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. unep.orgresearchgate.net

Dibenzofurans, especially halogenated forms, exhibit the key characteristics of POPs:

Persistence: They resist degradation by chemical, biological, and photolytic processes. unep.org

Bioaccumulation: Due to their lipophilic nature, they accumulate in the fatty tissues of living organisms and become more concentrated at higher trophic levels in the food chain. researchgate.netunep.org